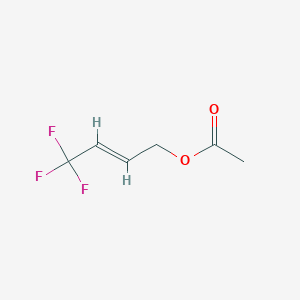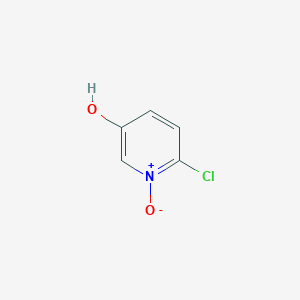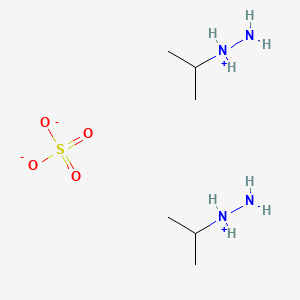
4,4,4-Trifluorobutenol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluorobutenol acetate is an organic compound characterized by the presence of three fluorine atoms attached to a butenol backbone, with an acetate functional group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutenol acetate typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then subjected to a reduction reaction to produce 1-benzyloxy-trifluoro-substituted alkyl, which is hydrolyzed to yield 4,4,4-Trifluorobutenol .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of ethyl trifluoroacetate and Grignard reagents is common due to the availability and cost-effectiveness of these raw materials. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluorobutenol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4,4-Trifluorobutenol acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluorobutenol acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds, increasing its stability and reactivity. This makes it effective in modulating biological pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluorobutanol: Similar in structure but lacks the acetate group.
4,4,4-Trifluorobutyric acid: Contains a carboxylic acid group instead of an acetate group.
4,4,4-Trifluoropropanol: Shorter carbon chain with similar fluorine substitution
Uniqueness
4,4,4-Trifluorobutenol acetate is unique due to its combination of a trifluoromethyl group and an acetate functional group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
728040-39-9 |
|---|---|
Formule moléculaire |
C6H7F3O2 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
4,4,4-trifluorobut-2-enyl acetate |
InChI |
InChI=1S/C6H7F3O2/c1-5(10)11-4-2-3-6(7,8)9/h2-3H,4H2,1H3 |
Clé InChI |
XRNKOIHIBUKMQP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC=CC(F)(F)F |
SMILES isomérique |
CC(=O)OC/C=C/C(F)(F)F |
SMILES canonique |
CC(=O)OCC=CC(F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)


![2-[4-(Benzyloxy)phenyl]oxirane](/img/structure/B3281013.png)
![4-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B3281021.png)








